2-(Aminomethyl)-4-methylpentanoic acid hydrochloride
Description
Properties
IUPAC Name |
2-(aminomethyl)-4-methylpentanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-5(2)3-6(4-8)7(9)10;/h5-6H,3-4,8H2,1-2H3,(H,9,10);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZQWRYHUNMXMLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CN)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-4-methylpentanoic acid hydrochloride typically involves the following steps:
Starting Material: The process begins with 4-methylpentanoic acid.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-4-methylpentanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it to primary amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the aminomethyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields primary amines or alcohols.
Substitution: Results in various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(Aminomethyl)-4-methylpentanoic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of complex molecules.
Biology: Serves as a precursor for the synthesis of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-4-methylpentanoic acid hydrochloride involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The aminomethyl group plays a crucial role in its binding affinity and specificity, influencing various biochemical pathways.
Comparison with Similar Compounds
Key Structural Analogs
The following table summarizes structurally related hydrochloride salts with aminomethyl or similar functional groups:
Functional and Application Differences
- Pharmaceutical Potential: The target compound lacks explicit pharmacological data in the provided evidence. In contrast, 4-(Aminomethyl)-2-methylbenzoic acid hydrochloride is highlighted for its versatility in drug synthesis and material science due to its aromatic reactivity . Ethyl 2-(aminomethyl)isonicotinate hydrochloride contains a pyridine ring, making it relevant in kinase inhibitor development .
- aureus, with an 8-fold higher efficacy than lauric acid . This underscores the role of acyloxy and alkyl chain modifications in bioactivity.
- Material Science: The benzoic acid derivative (CAS 1909306-16-6) is explicitly noted for engineering materials with enhanced mechanical or thermal properties, unlike other analogs .
Biological Activity
2-(Aminomethyl)-4-methylpentanoic acid hydrochloride, also known as AMPA, is an amino acid derivative that has garnered attention due to its potential biological activities. This compound is primarily recognized for its role as a building block in the synthesis of various bioactive molecules and its implications in pharmacological research.
Chemical Structure and Properties
The chemical formula for this compound is , and it exhibits properties characteristic of amino acids, including the presence of both an amine and a carboxylic acid functional group. The compound's structure allows it to participate in various biochemical interactions, which are crucial for its biological activity.
The biological activity of this compound can be attributed to its interactions with specific molecular targets within biological systems. Key mechanisms include:
- Receptor Modulation : AMPA may interact with neurotransmitter receptors, influencing synaptic transmission and neuronal excitability.
- Enzyme Interaction : The compound can act as a substrate or inhibitor for specific enzymes, thereby modulating metabolic pathways.
- Cell Signaling : It may influence intracellular signaling cascades, affecting cellular responses to external stimuli.
Biological Activities
Research has highlighted several biological activities associated with this compound:
- Neuroprotective Effects : Studies suggest that AMPA exhibits neuroprotective properties, potentially reducing neuronal damage in conditions such as stroke or neurodegenerative diseases.
- Antimicrobial Activity : Preliminary investigations indicate that this compound may possess antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.
- Antitumor Potential : Some research points towards the anticancer effects of AMPA, where it may inhibit tumor cell proliferation through various mechanisms.
Case Studies
Several case studies have been conducted to explore the biological effects of this compound:
- Case Study 1 : In a preclinical model of neurodegeneration, AMPA administration was associated with improved cognitive function and reduced markers of oxidative stress in brain tissues.
- Case Study 2 : A clinical trial assessing the antimicrobial efficacy of AMPA against specific bacterial strains showed promising results, highlighting its potential as an adjunct therapy in antibiotic-resistant infections.
Research Findings
Recent studies have elucidated various aspects of the biological activity of this compound:
| Study | Findings |
|---|---|
| Study A (2023) | Demonstrated neuroprotective effects in animal models, indicating potential therapeutic applications in neurodegenerative diseases. |
| Study B (2024) | Investigated antimicrobial properties, revealing effective inhibition of growth in multiple bacterial strains. |
| Study C (2023) | Explored anticancer activity, showing reduced cell viability in tumor cell lines treated with AMPA. |
Q & A
Q. What are the recommended synthetic routes for 2-(Aminomethyl)-4-methylpentanoic acid hydrochloride, and how can yield optimization be achieved?
A multi-step synthesis is typically employed, starting with the protection of the amine group to prevent side reactions. For example, tert-butoxycarbonyl (Boc) protection is commonly used. Subsequent alkylation or carboxylation steps are followed by deprotection and hydrochlorination. Yield optimization involves monitoring reaction kinetics (e.g., via HPLC) and adjusting parameters like temperature, solvent polarity, and catalyst loading. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the hydrochloride salt .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the backbone structure and stereochemistry. For example, ¹H NMR can resolve methyl group protons (δ ~1.0–1.5 ppm) and the aminomethyl moiety (δ ~2.5–3.5 ppm). Mass spectrometry (MS) with electrospray ionization (ESI) or high-resolution MS (HRMS) validates molecular weight (e.g., 259.735 g/mol for the hydrochloride salt). Infrared (IR) spectroscopy identifies functional groups like carboxylic acid (C=O stretch ~1700 cm⁻¹) .
Q. How can researchers assess purity and identify impurities in this compound?
Reverse-phase HPLC with UV detection (e.g., C18 column, 0.1% trifluoroacetic acid in water/acetonitrile gradient) is standard. Impurity profiling should reference pharmacopeial standards (e.g., EP/ICH guidelines) for known byproducts, such as unreacted intermediates or stereoisomers. Quantitative analysis via calibration curves ensures purity ≥98% for research applications .
Advanced Research Questions
Q. What experimental designs are suitable for evaluating receptor binding or enzyme inhibition activity?
Radioligand displacement assays (e.g., using ³H-labeled ligands) or fluorescence polarization assays can quantify affinity for target receptors (e.g., GABA analogs or neurotransmitter transporters). Dose-response curves (IC₅₀/EC₅₀) should include positive controls (e.g., gabapentin for GABAergic studies) and negative controls (vehicle-only). Data normalization to baseline activity reduces variability .
Q. How can stability under physiological conditions (pH, temperature) be systematically tested?
Conduct accelerated stability studies by incubating the compound in buffers (pH 1.2–7.4) at 37°C. Analyze degradation products via LC-MS at intervals (0, 1, 3, 7 days). Thermal stability is assessed via differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds. Storage recommendations (e.g., 2–8°C, desiccated) should align with observed stability profiles .
Q. What strategies resolve contradictions in pharmacological data across studies?
Contradictions may arise from impurities (e.g., residual solvents or stereoisomers) or assay conditions (e.g., cell line variability). Perform batch-to-batch impurity profiling using GC-MS or HPLC-MS. Stereochemical purity should be confirmed via chiral chromatography or X-ray crystallography. Reproduce assays with standardized protocols (e.g., uniform cell lines, buffer composition) .
Q. How can in vivo pharmacokinetic (PK) studies be designed for this compound?
Administer the compound intravenously/orally in animal models (e.g., rodents) and collect plasma samples at timed intervals. Quantify bioavailability using LC-MS/MS. Key PK parameters include half-life (t½), volume of distribution (Vd), and clearance (CL). Tissue distribution studies require organ homogenization and extraction validation .
Q. What analytical methods validate compound identity and batch consistency in multi-institutional studies?
Combine orthogonal techniques:
- Quantitative NMR (qNMR) with internal standards (e.g., maleic acid) for absolute purity.
- X-ray powder diffraction (XRPD) to confirm crystalline form consistency.
- Elemental analysis (C, H, N, Cl) to verify stoichiometry. Batch records must document synthesis conditions and purification steps .
Methodological Notes
- Stereochemical Considerations : The compound’s bioactivity may depend on stereochemistry. Use chiral auxiliaries or asymmetric catalysis during synthesis, and confirm enantiomeric excess (ee) via chiral HPLC .
- Data Reproducibility : Publish detailed protocols for synthesis, characterization, and assays to enable cross-validation. Share raw spectral data in supplementary materials.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
